molecular formula C17H21N5 B1666458 (4-(Piperazin-1-yl)-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-yl)amine CAS No. 1027330-82-0

(4-(Piperazin-1-yl)-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-yl)amine

Cat. No. B1666458
M. Wt: 295.4 g/mol
InChI Key: KUZRWWLVBUPCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-940894 is a potent histamine H4 receptor antagonist with anti-inflammatory properties. A-940894 potently binds to both human and rat histamine H4 receptors and exhibits considerably lower affinity for the human histamine H1, H2 or H3 receptors. It potently blocked histamine-evoked calcium mobilization in the fluorometric imaging plate reader assays and inhibited histamine-induced shape change of mouse bone marrow-derived mast cells and chemotaxis of human eosinophils in vitro. A-940894 has good pharmacokinetic properties, including half-life and oral bioavailability in rats and mice.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Polycyclic N-hetero Compounds : This compound is synthesized by reacting 4-chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine with amines, including applications in polycyclic N-hetero compounds (Sasaki et al., 1990).

  • Inhibition of Platelet Aggregation : Studies have shown that derivatives of this compound exhibit inhibitory activities against collagen-induced platelet aggregation (Sasaki et al., 1990); (Sasaki et al., 1991).

  • Anti-Inflammatory Properties : The compound has been identified as a potent histamine H4 receptor antagonist with anti-inflammatory properties in vitro and in vivo (Strakhova et al., 2009).

Medicinal Chemistry and Drug Synthesis

  • Farnesyl Protein Transferase Inhibition : Variants of this compound have been synthesized and shown to inhibit farnesyl protein transferase, indicating potential in cancer treatment (Mallams et al., 1998).

  • Antitumor Activity : Certain derivatives incorporating elements of this compound demonstrated antitumor activity against breast cancer cells (Daldoom et al., 2020).

  • Synthesis of Brexpiprazole : The compound has been used in novel synthetic pathways for the antipsychotic drug Brexpiprazole (Kumar et al., 2018).

  • Dual Antagonists of Platelet Activating Factor and Histamine : This chemical framework has been used to create dual antagonists of PAF and histamine, showing potential for treating allergies (Piwinski et al., 1998).

properties

CAS RN

1027330-82-0

Product Name

(4-(Piperazin-1-yl)-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-yl)amine

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

6-piperazin-1-yl-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine

InChI

InChI=1S/C17H21N5/c18-17-20-15-13-6-2-1-4-12(13)5-3-7-14(15)16(21-17)22-10-8-19-9-11-22/h1-2,4,6,19H,3,5,7-11H2,(H2,18,20,21)

InChI Key

KUZRWWLVBUPCRK-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCNCC4

Canonical SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCNCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-piperazin-1-yl-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-ylamine
A-940894

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Piperazin-1-yl)-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-yl)amine
Reactant of Route 2
(4-(Piperazin-1-yl)-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-yl)amine
Reactant of Route 3
(4-(Piperazin-1-yl)-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-yl)amine
Reactant of Route 4
(4-(Piperazin-1-yl)-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-yl)amine
Reactant of Route 5
Reactant of Route 5
(4-(Piperazin-1-yl)-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-yl)amine
Reactant of Route 6
(4-(Piperazin-1-yl)-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-yl)amine

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